Erigoster B

Vue d'ensemble

Description

Erigoster B is the active component of Erigeron breviscapus (Vant.) Hand.-Mazz., an important Chinese herb . It has neuroprotective effects and can be used to prepare anti-nerve damage reagents to inhibit various nerve cell damage . It can also be used for cardio-cerebrovascular and tumor research .

Molecular Structure Analysis

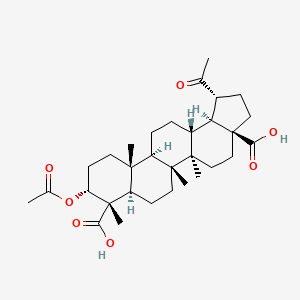

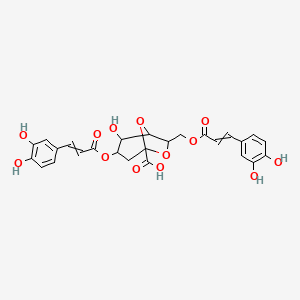

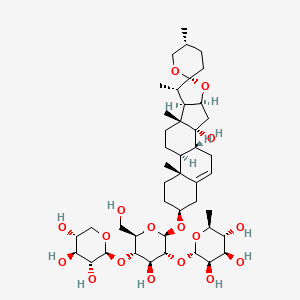

The molecular weight of Erigoster B is 544.46 and its formula is C26H24O13 . The exact structure is not provided in the available resources.Applications De Recherche Scientifique

Active Compound in Erigeron breviscapus : Erigeron breviscapus, a widely used Chinese herb, contains major active compounds including scutellarin, 1,5-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and Erigoster B. Research aimed to understand the influence of environmental factors on the concentrations of these compounds, which may aid in improving cultivation methods for enhanced yields of these active compounds in the herb (Li et al., 2013).

Correlation with Environmental Factors : The study found that concentrations of certain compounds (1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid) in Erigeron breviscapus were correlated with environmental factors such as latitude, annual average temperature, and precipitation. However, there was no direct evidence provided for Erigoster B's correlation with these environmental factors (Li et al., 2013).

Potential for Yield Improvement : By changing cultivation conditions, it may be possible to significantly improve the yields of compounds in Erigeron breviscapus. While this includes compounds like 1,5-dicaffeoylquinic acid and 3,5-dicaffeoylquinic acid, the potential for enhancing Erigoster B yield through environmental manipulation remains an area for further research (Li et al., 2013).

Chemical Analysis and Isolation : In a separate study, phenolic compounds from Erigeron breviscapus were isolated and analyzed, including a compound closely related to Erigoster B, named Erigoster A. This research primarily focused on the chemical characterization of these compounds, which could provide a basis for understanding the properties and potential applications of Erigoster B (Yue et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-2-hydroxy-6,8-dioxabicyclo[3.2.1]octane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O13/c27-15-5-1-13(9-17(15)29)3-7-21(31)36-12-20-24-23(33)19(11-26(38-20,39-24)25(34)35)37-22(32)8-4-14-2-6-16(28)18(30)10-14/h1-10,19-20,23-24,27-30,33H,11-12H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIILNOCOQHUXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(OC1(O2)C(=O)O)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erigoster B | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)